2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
2-Amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a 4H-chromene derivative characterized by a hexyl substituent at the 4-position, a ketone group at the 5-position, and a nitrile moiety at the 3-position. While the hexyl-substituted variant is less documented in the provided evidence, structural analogs with aryl, heteroaryl, and other alkyl substituents offer insights into its comparative properties.
Properties
IUPAC Name |
2-amino-4-hexyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-3-4-5-7-11-12(10-17)16(18)20-14-9-6-8-13(19)15(11)14/h11H,2-9,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUXGHBBVDQONL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C(=C(OC2=C1C(=O)CCC2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Condensation Using NS-Doped GOQDs
A high-yielding method involves the one-pot reaction of hexanal (1 mmol), malononitrile (1.1 mmol), and dimedone (1 mmol) in ethanol, catalyzed by 30 mg of NS-doped GOQDs. The reaction proceeds via:
- Knoevenagel condensation : Hexanal and malononitrile form an α,β-unsaturated nitrile intermediate.
- Michael addition : Dimedone attacks the electrophilic nitrile, generating a diketone adduct.
- Cyclization : Intramolecular nucleophilic attack by the enol oxygen forms the pyran ring.
Optimized Conditions :
Characterization data include FT-IR peaks at 2190 cm$$^{-1}$$ (C≡N stretch) and 1660 cm$$^{-1}$$ (C=O), corroborated by $$^1$$H NMR resonances at δ 1.25–1.45 ppm (hexyl -CH$$2$$-) and δ 10.2 ppm (NH$$2$$).
Solvent-Free Synthesis with Nano-Kaoline/BF3/Fe3O4
A magnetically recoverable catalyst, nano-kaoline/BF3/Fe3O4, facilitates solvent-free synthesis under mild conditions:
The catalyst’s acidic sites promote both Knoevenagel and Michael steps, while Fe3O4 enables magnetic separation. Recycling experiments show consistent yields (>80%) over five cycles.
Reaction Mechanism and Computational Insights
Density functional theory (DFT) calculations on analogous chromenes reveal that electron-deficient aldehydes (e.g., hexanal) enhance the electrophilicity of the Knoevenagel adduct, accelerating the Michael addition. Key findings include:
- HOMO-LUMO gaps : Narrow gaps (ΔE = 3.2–3.5 eV) indicate facile charge transfer during cyclization.
- Natural Bond Orbital (NBO) analysis : Strong hyperconjugation between the cyano group and pyran ring stabilizes the transition state.
Comparative Analysis of Synthetic Methods
Key Advantages :
- NS-Doped GOQDs : Exceptional yields and rapid kinetics due to high surface area and catalytic sites.
- Nano-Kaoline : Eco-friendly profile and magnetic recovery reduce waste.
Characterization and Structural Elucidation
Spectroscopic Data
- FT-IR : C≡N (2190 cm$$^{-1}$$), C=O (1660 cm$$^{-1}$$), NH$$_2$$ (3350–3450 cm$$^{-1}$$).
- $$^1$$H NMR :
- X-ray Crystallography : Flattened boat conformation of the pyran ring and envelope conformation of the cyclohexenone ring, with intermolecular N–H⋯N hydrogen bonds stabilizing the crystal lattice.
Thermal and Stability Profiles
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, indicating moderate thermal stability suitable for further functionalization.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Biological Activities
The compound exhibits significant biological activities that make it a candidate for drug discovery:
- Anti-inflammatory Properties : Research indicates that derivatives of this compound can inhibit inflammatory pathways, suggesting potential use in treating conditions like arthritis.
- Anticancer Effects : Various studies have shown that 2-amino-4-hexyl derivatives possess cytotoxic activities against different cancer cell lines. The mechanisms involve apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : The compound has demonstrated effectiveness against various microorganisms, indicating its potential as an antimicrobial agent .
Cancer Treatment
- Mechanism : The compound's ability to induce apoptosis in cancer cells makes it a promising candidate for developing anticancer drugs. Studies have highlighted its effectiveness against breast and lung cancer cell lines .
- Case Study : A study reported that derivatives of 2-amino-4H-chromene exhibited selective toxicity towards cancer cells while sparing normal cells .
Anti-inflammatory Applications
- Mechanism : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
- Case Study : In vivo models demonstrated reduced swelling and pain in subjects treated with formulations containing this compound .
Antimicrobial Applications
- Mechanism : The antimicrobial activity is believed to stem from the disruption of microbial cell membranes.
- Case Study : Laboratory tests showed significant inhibition of bacterial growth against strains like E. coli and Staphylococcus aureus when treated with this compound .
Mechanism of Action
The mechanism by which 2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological activities. Molecular docking studies have shown that the compound can form stable interactions with key active site residues, highlighting its potential as a therapeutic agent .
Comparison with Similar Compounds
Structural and Crystallographic Features
Crystallographic studies reveal conformational diversity in 4H-chromenes:
- Cyclohexenone ring: Adopts a "sofa" or "half-boat" conformation in aryl-substituted derivatives (e.g., phenyl, thiophen-2-yl) .
- Hydrogen bonding : N–H⋯N and N–H⋯O interactions form 2D supramolecular networks, enhancing stability. For example:
Table 2: Crystallographic Data for Selected Compounds
Physicochemical Properties
- For instance: The hexyl derivative (logP estimated >3) is more lipophilic than the phenyl analog (logP ~2.5, based on m/z 295.3 in ).
- Spectral data :
Pharmacological Implications
- Anticancer activity : 4-Aryl chromenes (e.g., 3,4-dimethoxyphenyl derivative in ) exhibit apoptosis-inducing properties via tubulin inhibition .
- Hydrogen bonding and bioactivity : Compounds with extended hydrogen-bonded networks (e.g., thiophen-2-yl) may show improved stability and bioavailability .
Biological Activity
2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound belonging to the class of 4H-chromenes. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structural characteristics of this compound, particularly the hexyl side chain, may influence its biological efficacy and pharmacokinetic properties.
Chemical Structure
The molecular formula of 2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is . The compound features a tetrahydrochromene core with a carbonitrile and an amino group that are crucial for its biological activity.
Anticancer Properties
Research indicates that compounds within the chromene class exhibit significant anticancer activities. Specifically, studies have shown that 2-amino-4-hexyl-5-oxo derivatives can inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis. For instance, chromene derivatives have been linked to the inhibition of angiogenesis and tumor promotion through the suppression of specific signaling pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of 2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is attributed to its ability to modulate inflammatory mediators. It has been observed that this compound can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in inflammatory processes .
Antimicrobial Activity
The antimicrobial properties of this compound have also been documented. Studies suggest that derivatives of 4H-chromenes exhibit activity against various bacterial and fungal strains. This activity is believed to stem from their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .
Case Studies
Case Study 1: Anticancer Activity
A study investigating the effects of various chromene derivatives on cancer cell lines demonstrated that 2-amino-4-hexyl derivatives significantly reduced cell viability in breast cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with 2-amino-4-hexyl derivatives resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests a potent anti-inflammatory action mediated through the inhibition of NF-kB signaling pathways .
Research Findings
Recent studies have focused on the synthesis and characterization of various analogs of 2-amino-4-hexyl derivatives to enhance their biological activity. The structure–activity relationship (SAR) analysis has revealed that modifications in the hexyl chain can significantly affect both potency and selectivity toward specific biological targets .
Comparison with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 2-amino-4-cyclohexyl derivative | Moderate anticancer | Cyclohexyl side chain |
| 2-amino-7,7-dimethyl derivative | High anti-inflammatory | Dimethyl substitution enhances activity |
| 2-amino-4-(pyridinyl) derivative | Antimicrobial | Pyridine ring increases solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
